6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione
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Description
6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione, also known as this compound, is a useful research compound. Its molecular formula is C19H16F3N3O3 and its molecular weight is 391.35. The purity is usually 95%.
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Biological Activity
6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione is a synthetic compound with a complex molecular structure characterized by the presence of a pyrimidinedione core and a trifluoromethyl-pyridine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C19H16F3N3O3
- Molecular Weight : 391.34 g/mol
- CAS Number : 1643462-64-9
- IUPAC Name : 1,5-dimethyl-6-[2-methyl-4-[[3-(trifluoromethyl)-2-pyridyl]oxy]phenyl]pyrimidine-2,4-dione
Anticancer Properties
Research indicates that derivatives of pyrimidinediones exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with cell survival and proliferation.
A case study involving thieno[2,3-d]pyrimidine derivatives revealed that these compounds effectively inhibited the growth of various cancer cell lines, suggesting that pyrimidine-based compounds could share similar mechanisms of action. For example, one study reported IC50 values ranging from 27.6 μM to 43 μM against breast cancer cells (MDA-MB-231) for structurally related compounds .
The proposed mechanisms for the biological activity of pyrimidinediones include:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of enzymes involved in nucleotide synthesis and DNA replication.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, particularly at G1/S and G2/M checkpoints.
- Apoptosis Induction : They may trigger apoptosis through intrinsic pathways by activating caspases and altering mitochondrial membrane potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations from SAR studies include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (like trifluoromethyl) enhances the potency against certain cancer types.
- Substituent Positioning : The positioning of substituents on the aromatic rings significantly affects binding affinity to target proteins.
Data Summary Table
Property | Value |
---|---|
Molecular Weight | 391.34 g/mol |
CAS Number | 1643462-64-9 |
Anticancer Activity | IC50 = 27.6 μM (MDA-MB-231) |
Mechanism | Apoptosis induction |
Key Structural Features | Trifluoromethyl group |
Case Studies
- Thieno[2,3-d]pyrimidine Derivatives : A study synthesized several thieno[2,3-d]pyrimidine derivatives showing IC50 values against MDA-MB-231 cells ranging from 27.6 μM to 43 μM. The structural similarities suggest potential activity for this compound against similar targets .
- Pyrimidine-Based Inhibitors : Another study focused on pyrimidine derivatives demonstrated their ability to inhibit key enzymes in cancer metabolism pathways. This highlights the importance of structural modifications in enhancing biological efficacy .
Properties
CAS No. |
1643462-64-9 |
---|---|
Molecular Formula |
C19H16F3N3O3 |
Molecular Weight |
391.35 |
IUPAC Name |
1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27) |
InChI Key |
AKQXQLUNFKDZBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C |
Synonyms |
1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4(1H,3H)-dione |
Origin of Product |
United States |
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